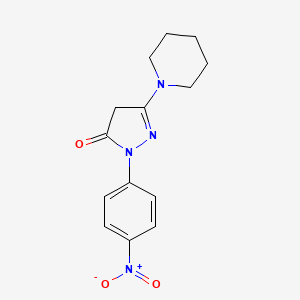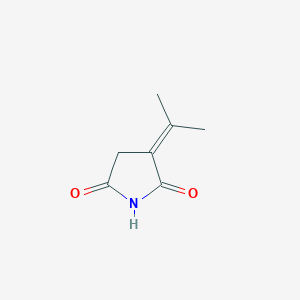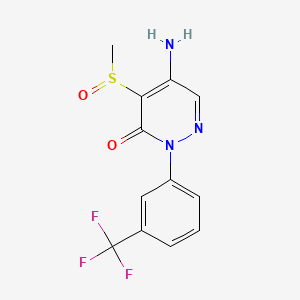
2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-6-(trifluoromethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with a chlorinated phenyl group, a methylethoxy group, and a trifluoromethyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-6-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the chlorinated phenyl group, the methylethoxy group, and the trifluoromethyl group. Common reagents used in these reactions include chlorinating agents, alkylating agents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amines .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-6-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-5-(trifluoromethyl)-
- **2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-6-(difluoromethyl)-
Uniqueness
Compared to similar compounds, 2,4(1H,3H)-Pyrimidinedione, 3-(4-chloro-3-(1-methylethoxy)phenyl)-1-methyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
| 133762-96-6 | |
Molecular Formula |
C15H14ClF3N2O3 |
Molecular Weight |
362.73 g/mol |
IUPAC Name |
3-(4-chloro-3-propan-2-yloxyphenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14ClF3N2O3/c1-8(2)24-11-6-9(4-5-10(11)16)21-13(22)7-12(15(17,18)19)20(3)14(21)23/h4-8H,1-3H3 |
InChI Key |
BSHKWHGKJMVVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


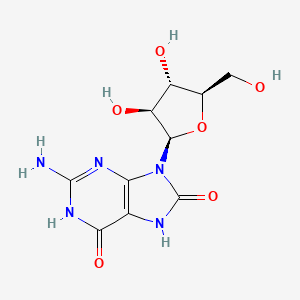


![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)

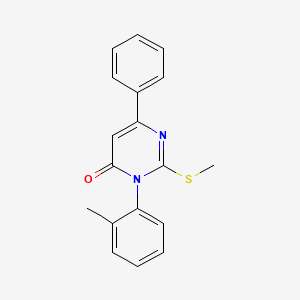
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
